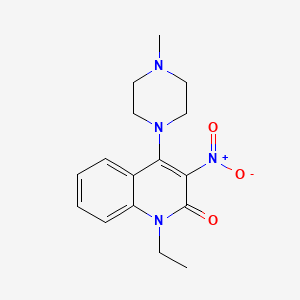
1-ethyl-4-(4-methylpiperazin-1-yl)-3-nitroquinolin-2(1H)-one
カタログ番号 B2718831
CAS番号:
433325-06-5
分子量: 316.361
InChIキー: APBPNOZRRMZBEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-ethyl-4-(4-methylpiperazin-1-yl)-3-nitroquinolin-2(1H)-one” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are important in the field of medicinal chemistry due to their diverse biological activities .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Quinoline derivatives, for example, can undergo a variety of reactions .科学的研究の応用
Synthesis and Biological Activity
- A study presented the synthesis of benzimidazoles containing a piperazine skeleton, exploring their potential as glucosidase inhibitors with antioxidant activity. This research underscores the compound's utility in developing therapeutic agents with dual functions, showcasing the importance of piperazine derivatives in medicinal chemistry (Özil, Baltaş, & Parlak, 2018).
Chemical Structure and Crystallography
- Lomefloxacinium picrate's structure was detailed, highlighting the molecular interactions and conformations that contribute to its crystal packing and stability. Such studies are crucial for understanding drug-receptor interactions and optimizing drug design (Jasinski et al., 2011).
Anticancer Potential
- Isoquino[4,3-c]cinnolin-12-ones were identified as novel agents targeting topoisomerase I with significant cytotoxicity, illustrating the role of quinoline derivatives in cancer therapy development (Ruchelman et al., 2004).
Synthetic Applications
- The reactions of N-aminoquinolones with ketones, exploring a new synthetic pathway to tricyclic quinoline carboxylic acids, demonstrate the compound's utility in organic synthesis and the development of novel chemical entities (Chupakhin et al., 1992).
Metal Complex Formation
- The synthesis of a zinc(II) complex with a quinoline derivative underlines the importance of such compounds in forming metal complexes, which could have applications ranging from catalysis to material science (Qi, Huang, & An, 2008).
Antimalarial Research
- Quinoline derivatives have also been studied for their potential as antimalarial agents, showcasing the versatility of these compounds in addressing various infectious diseases (Barlin & Jiravinyu, 1990).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-ethyl-4-(4-methylpiperazin-1-yl)-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-3-19-13-7-5-4-6-12(13)14(15(16(19)21)20(22)23)18-10-8-17(2)9-11-18/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBPNOZRRMZBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-(4-methylpiperazin-1-yl)-3-nitroquinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![7-benzyl-6-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2718748.png)

![Ethyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2718754.png)

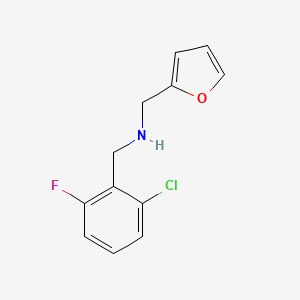
![1-ethyl-5-((3-fluorobenzyl)thio)-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2718759.png)
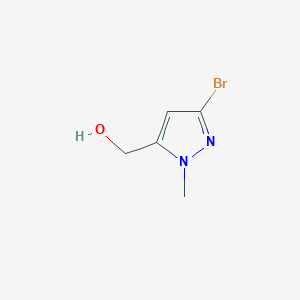
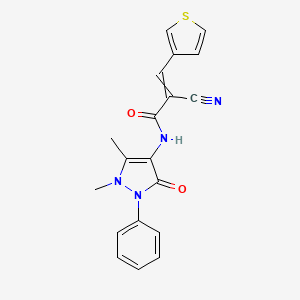
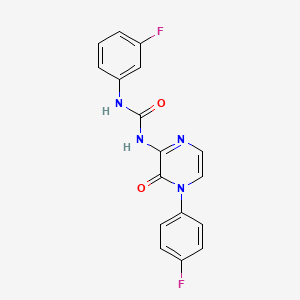
![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2718765.png)
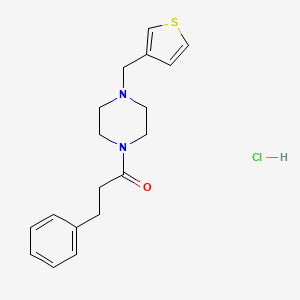
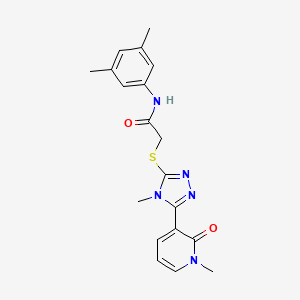
![Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2718770.png)
![N-(3-fluoro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2718771.png)